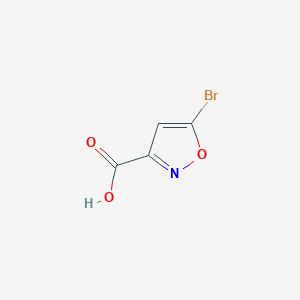
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a pyrrolidine ring, with an aldehyde functional group attached to the nitrogen atom of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the furan ring and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The furan ring can be introduced through a variety of methods, including the use of furan derivatives in cycloaddition reactions. The aldehyde group is typically introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products Formed
Oxidation: 2-(Furan-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(Furan-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学研究应用
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 2-(Furan-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
2-(Furan-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the furan ring attached at a different position.
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde: Contains a pyridine ring instead of a furan ring.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activities due to the nature of the heterocyclic ring.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-(furan-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-10-4-1-2-9(10)8-3-5-12-6-8/h3,5-7,9H,1-2,4H2 |
InChI 键 |
YJLMAZRFEXGXJF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C=O)C2=COC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


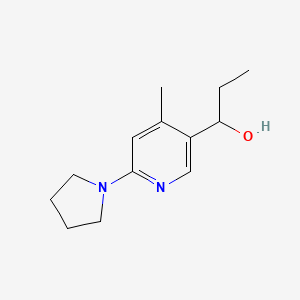
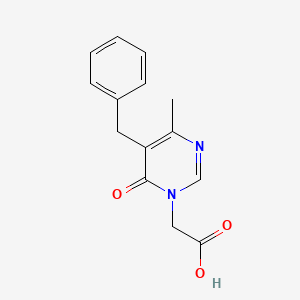
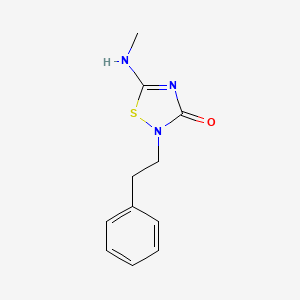
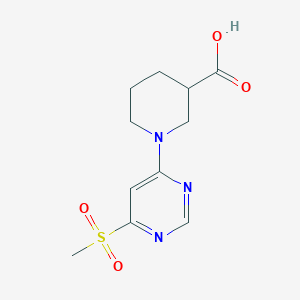
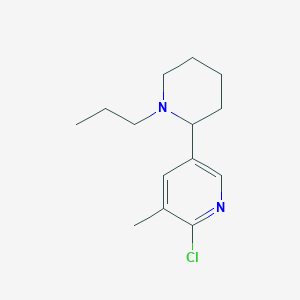
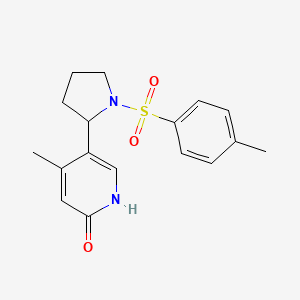
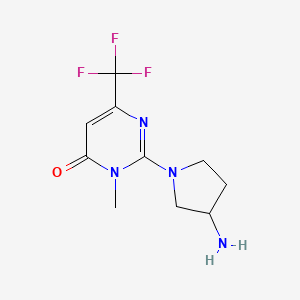
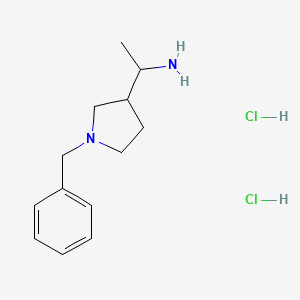



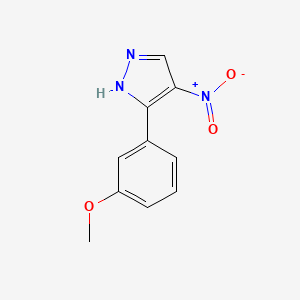
![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
